molecular formula C7H12 B14176975 (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane CAS No. 881014-44-4

(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane

Katalognummer: B14176975
CAS-Nummer: 881014-44-4
Molekulargewicht: 96.17 g/mol
InChI-Schlüssel: NQGRLLHQHNJTOF-LYFYHCNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane is a bicyclic compound characterized by its unique structure, which includes a four-membered ring fused to a six-membered ring. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. It is used in various fields, including organic synthesis and materials science, due to its distinctive structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up. An alternative method involves the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 as a catalyst in dichloromethane under blue LED irradiation at 450 nm, which has been shown to yield the desired bicyclic scaffold in good yields .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and technical challenges associated with its synthesis. advancements in photochemical techniques and the development of more efficient catalytic systems may pave the way for scalable production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane involves its interaction with various molecular targets. Its strained ring system can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane is unique due to its specific ring strain and the resulting chemical reactivity. This makes it particularly useful in applications requiring high reactivity and specificity, such as in the synthesis of complex organic molecules and the development of new materials.

Eigenschaften

CAS-Nummer

881014-44-4

Molekularformel

C7H12

Molekulargewicht

96.17 g/mol

IUPAC-Name

(1R,2S,4S)-2-methylbicyclo[2.2.0]hexane

InChI

InChI=1S/C7H12/c1-5-4-6-2-3-7(5)6/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1

InChI-Schlüssel

NQGRLLHQHNJTOF-LYFYHCNISA-N

Isomerische SMILES

C[C@H]1C[C@H]2[C@@H]1CC2

Kanonische SMILES

CC1CC2C1CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.